
5-Methoxynicotinic acid
Overview
Description
5-Methoxynicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a methoxy group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxynicotinic acid can be synthesized through several methods. One common approach involves the methylation of nicotinic acid using methanol in the presence of a catalyst. Another method includes the oxidation of 5-methoxypyridine using oxidizing agents like potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The process often uses pollution-free water as a solvent and 3,5-dimethylpyridine as a starting material. Potassium permanganate is used as an oxidizing agent, and the reaction is carried out under mild conditions to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
5-Methoxynicotinic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure enhances the efficacy of drug formulations, particularly those targeting neurological disorders.
- Case Study: The synthesis of Rupatadine, an antihistamine used for treating allergic rhinitis, involves this compound as a key intermediate. This compound has demonstrated significant therapeutic effects in clinical trials, highlighting its importance in drug development .
Biochemical Research
In biochemical research, this compound is utilized to study metabolic pathways and enzyme interactions. It provides insights into cellular processes and potential therapeutic targets.
- Biochemical Properties: This compound interacts with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing redox reactions and energy metabolism within cells. It also affects cytochrome P450 enzymes, which play a critical role in drug metabolism .
Agrochemical Applications
The compound is employed in formulating pesticides and herbicides, contributing to improved agricultural practices while minimizing environmental impact.
- Application Example: Research indicates that derivatives of this compound can enhance the efficacy of crop protection strategies by targeting specific pest species while being less harmful to beneficial organisms .
Material Science
This compound is explored for its potential in developing advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
- Research Findings: Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in various analytical techniques. This aids in the accurate quantification of related compounds in complex mixtures.
- Methodology: Its application in chromatography allows for precise measurements of concentrations in biological samples, facilitating research across multiple scientific disciplines .
Data Table: Applications Overview
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical Development | Intermediate for Rupatadine | Significant therapeutic effects in allergic rhinitis |
Biochemical Research | Study of enzyme interactions | Influences NAD-dependent enzyme activity |
Agrochemical Applications | Formulation of pesticides | Enhances crop protection strategies |
Material Science | Development of polymers and coatings | Improves mechanical properties and thermal stability |
Analytical Chemistry | Standard in chromatography | Facilitates accurate quantification in biological samples |
Mechanism of Action
The mechanism of action of 5-Methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzymatic activities and receptor interactions. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Nicotinic Acid:
5-Methyl-Nicotinic Acid: Another derivative of nicotinic acid with a methyl group instead of a methoxy group.
5-Hydroxy-Nicotinic Acid: Features a hydroxyl group at the 5-position instead of a methoxy group.
Uniqueness: 5-Methoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
5-Methoxynicotinic acid (5-MNA) is a derivative of nicotinic acid, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 5-MNA, exploring its mechanisms, effects, and relevant research findings.
- Molecular Formula : C₇H₇NO₃
- Molecular Weight : 155.14 g/mol
- CAS Number : 20826-03-3
5-MNA exhibits several mechanisms of action that contribute to its biological activity:
- G-Protein Coupled Receptors (GPCRs) : 5-MNA acts on GPCRs, particularly GPR109A and GPR109B, which are known to mediate various physiological responses, including lipid metabolism and inflammation regulation. Activation of these receptors by 5-MNA can lead to decreased lipolysis and increased adiponectin secretion, which is beneficial in metabolic disorders .
- Calcium Mobilization : Research indicates that analogs of nicotinic acid, including those substituted at the 5-position, can mobilize calcium ions in cells. This effect is crucial for various cellular processes such as muscle contraction and neurotransmitter release .
- Antioxidant Activity : There is evidence suggesting that 5-MNA may enhance cellular NAD levels, which play a significant role in reducing oxidative stress. This property is particularly important in protecting cells from damage caused by reactive oxygen species (ROS) .
Biological Effects
The biological effects of 5-MNA have been investigated in various studies:
- Anti-inflammatory Effects : By activating GPR109A, 5-MNA may exert anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .
- Metabolic Regulation : Studies suggest that 5-MNA can influence lipid metabolism positively, potentially aiding in the management of dyslipidemia and related metabolic disorders .
- Neuroprotective Effects : Preliminary findings indicate that 5-MNA may have neuroprotective properties, which could be beneficial in neurodegenerative diseases. The modulation of calcium signaling pathways appears to play a role in this protective effect .
Table 1: Summary of Biological Activities of this compound
Clinical Implications
The clinical implications of 5-MNA are promising:
- Cardiovascular Health : Given its effects on lipid metabolism and inflammation, 5-MNA may be beneficial in managing cardiovascular diseases by improving lipid profiles and reducing arterial inflammation .
- Metabolic Disorders : Its ability to regulate adiponectin levels suggests potential applications in treating obesity and type 2 diabetes mellitus .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methoxynicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or direct methoxylation of nicotinic acid derivatives. For example, 5-bromonicotinic acid (a commercially available precursor) can undergo methoxylation using sodium methoxide under controlled temperatures (60–80°C) to replace the bromine substituent. Reaction yield depends on solvent polarity, catalyst selection (e.g., copper iodide), and reaction time. Impurities like unreacted starting materials or over-oxidized byproducts should be monitored via HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer: Use H/C NMR to verify the methoxy group (δ ~3.8–4.0 ppm for H) and aromatic proton patterns. IR spectroscopy can confirm carboxylic acid (C=O stretch ~1700 cm) and methoxy (C-O stretch ~1250 cm) functionalities. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm). For reproducibility, document solvent systems, column specifications, and retention times in supplementary materials .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer: Always wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact; rinse exposed areas with water for 15 minutes. Store away from oxidizers and moisture. Refer to SDS guidelines for spill management (e.g., use inert absorbents like vermiculite) and disposal via licensed waste handlers .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store in airtight, light-resistant containers at –20°C under anhydrous conditions. Degradation products (e.g., demethylated analogs or oxidation byproducts) may form if exposed to humidity or elevated temperatures. Monitor stability via periodic HPLC analysis and discard discolored or clumped samples .
Advanced Research Questions
Q. How can researchers optimize methoxylation reactions to minimize byproducts in this compound synthesis?
- Methodological Answer: Optimize reaction parameters using design-of-experiment (DoE) approaches. For example, varying solvent polarity (DMF vs. DMSO) and catalyst loadings (e.g., CuI from 5–10 mol%) can improve selectivity. Scalability trials should include quenching protocols to isolate intermediates and reduce side reactions .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer: Re-evaluate computational models (e.g., DFT calculations) by incorporating solvent effects and transition-state analogs. Validate with kinetic studies (e.g., Arrhenius plots) to compare theoretical vs. observed activation energies. Cross-reference with crystallographic data to confirm steric/electronic effects .
Q. How should systematic reviews address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer: Conduct meta-analyses using PRISMA guidelines to assess study heterogeneity. Control for variables like cell line specificity, compound purity (≥95% by HPLC), and assay protocols (e.g., IC determination methods). Highlight methodological limitations in underpowered studies .
Q. What statistical approaches are recommended for analyzing clustered data in structure-activity relationship (SAR) studies?
- Methodological Answer: Use mixed-effects models to account for nested data (e.g., multiple assays per compound). Apply cluster-adjusted standard errors or Bayesian hierarchical modeling to address intra-study correlations. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. How can the PICOT framework formulate precise research questions for pharmacological studies?
- Methodological Answer: Define P (target organism/cell type), I (this compound dosage), C (control groups), O (efficacy endpoints, e.g., enzyme inhibition), and T (exposure duration). For example: "In P. aeruginosa (P), does 50 μM this compound (I) reduce biofilm formation (O) compared to untreated controls (C) over 24 hours (T)?" .
Q. What experimental controls are critical in multi-step syntheses using this compound as a precursor?
- Methodological Answer: Include negative controls (e.g., omitting coupling reagents) to confirm reaction specificity. Use internal standards (e.g., deuterated analogs) in mass spectrometry to quantify intermediate yields. Validate purity at each step via TLC or NMR to avoid cumulative impurities .
Properties
IUPAC Name |
5-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUWTLBWRZRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313471 | |
Record name | 5-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-03-3 | |
Record name | 5-Methoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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